![molecular formula C31H48O6 B12391508 (E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]naphthalen ring system: This can be achieved through a series of cyclization reactions.
Introduction of the carboxyethyl and carboxyethylidene groups: These groups are typically introduced through alkylation and subsequent oxidation reactions.
Formation of the hept-2-enoic acid side chain: This involves the addition of a methyl group and the formation of the double bond through elimination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of more efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxyethyl and carboxyethylidene groups can be further oxidized to form different functional groups.
Reduction: The double bonds in the compound can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it can interact with specific molecular targets in the body.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, if it is used as a drug, it might bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid: is similar to other compounds with a cyclopenta[a]naphthalen ring system and multiple chiral centers.
Other similar compounds: include those with similar functional groups, such as carboxyethyl and carboxyethylidene groups.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties
属性
分子式 |
C31H48O6 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-19(26(34)35)9-8-10-20(2)29(5)16-17-30(6)24-13-11-22(21(3)27(36)37)23(12-14-25(32)33)28(24,4)15-18-31(29,30)7/h9,20,23-24H,8,10-18H2,1-7H3,(H,32,33)(H,34,35)(H,36,37)/b19-9+,22-21+/t20-,23-,24-,28+,29-,30+,31-/m1/s1 |
InChI 键 |
UMVOZNBDEKREPP-JNGLILDLSA-N |
手性 SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@]1(CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC/C(=C(/C)\C(=O)O)/[C@H]3CCC(=O)O)C)C)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C1(CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


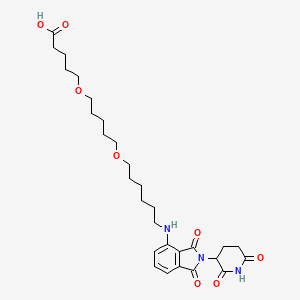
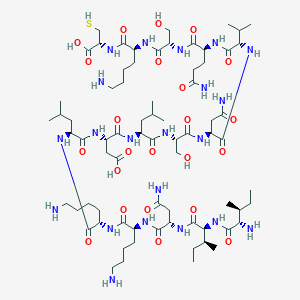
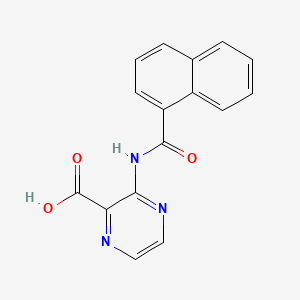

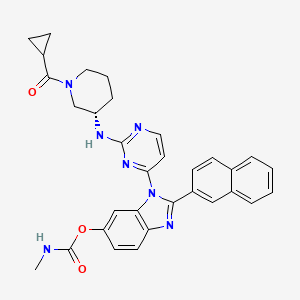

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
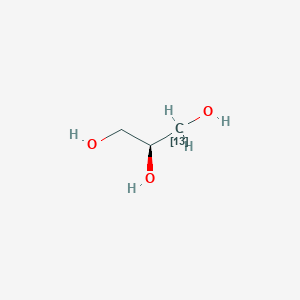
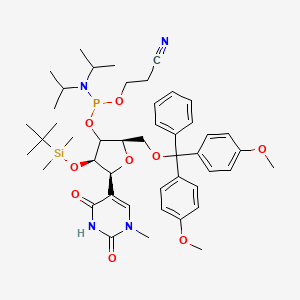
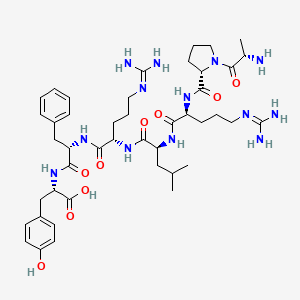


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)

